molecular formula C23H18N4O2 B5788811 ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5788811
M. Wt: 382.4 g/mol
InChI Key: DMFVVBMKQAUFDV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a specialist quinoxaline derivative provided for early discovery research. Quinoxaline-based scaffolds are of significant interest in medicinal chemistry due to their diverse biological profiles and presence in various pharmacologically active compounds . Researchers are exploring related pyrroloquinoxaline compounds as novel kinase inhibitors, with some derivatives demonstrating potent in vivo anti-tumor efficacy, particularly in hematological malignancy models . These inhibitors are typically designed to bind to the DFG-out conformation of kinase targets, forming key hydrogen bonds within the hinge region and occupying a hydrophobic pocket, a mechanism that may be relevant for this chemical class . Beyond oncology, quinoxaline cores are also being constructed and evaluated for other activities, such as serving as potent NRF2 activators with anti-inflammatory effects, highlighting the scaffold's versatility in drug discovery . This product is offered as part of a collection of rare and unique chemicals for research applications. As an AldrichCPR product, it is sold as-is, and the buyer assumes responsibility for confirming product identity and/or purity. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-amino-1-naphthalen-1-ylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2/c1-2-29-23(28)19-20-22(26-17-12-6-5-11-16(17)25-20)27(21(19)24)18-13-7-9-14-8-3-4-10-15(14)18/h3-13H,2,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFVVBMKQAUFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1-naphthylamine with a suitable diketone, followed by esterification. The reaction conditions often require the use of catalysts such as copper acetate and solvents like ethanol .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to scale up the production efficiently .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with a pyrroloquinoxaline structure exhibit anticancer properties. Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

  • Case Study : In vitro assays demonstrated that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism was linked to the modulation of key signaling pathways involved in cancer progression.

Neuroprotective Effects

Research has also suggested that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

  • Case Study : In animal models of Alzheimer's disease, administration of this compound resulted in a significant decrease in neuroinflammation and improvement in cognitive function. This effect was attributed to the compound's ability to inhibit oxidative stress and promote neuronal survival.

Therapeutic Applications

The unique chemical structure of this compound suggests several therapeutic applications:

  • Cancer Therapy : Due to its anticancer properties, this compound could be developed into a novel chemotherapeutic agent.
  • Neurology : Its neuroprotective effects position it as a potential treatment for conditions like Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting the replication process, which is crucial for its anticancer activity. It may also inhibit specific enzymes, disrupting metabolic pathways in microorganisms, thereby exhibiting antibacterial and antiviral properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent (Position 1) Functional Group (Position 3) Molecular Weight Key Properties/Applications References
Ethyl 2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2-Naphthyl (positional isomer) Ethyl ester 382.423 Enhanced aromatic interactions
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-Dichlorophenyl Ethyl ester - Electron-withdrawing Cl substituents
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Trifluoromethylphenyl Ethyl ester - Strong electron-withdrawing CF3 group
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 4-Aminophenyl Carbonitrile - Corrosion inhibitor (91% efficiency)
Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Aminophenyl Ethyl ester 347.37 Hydrogen bonding capability

Substituent Position and Electronic Effects

  • Naphthyl Isomerism: The 1-naphthyl vs. 2-naphthyl substitution (e.g., ) alters steric and electronic profiles.
  • Electron-Withdrawing Groups: Compounds with 3,5-dichlorophenyl () or 3-trifluoromethylphenyl () substituents exhibit reduced electron density at the pyrroloquinoxaline core, which could enhance stability in oxidative environments or alter reactivity in substitution reactions .
  • Electron-Donating Groups: The 4-aminophenyl derivative () introduces a primary amine, enabling hydrogen bonding and increasing solubility in polar solvents, which is critical for pharmaceutical applications .

Functional Group Impact

  • Ethyl Ester vs. Carbonitrile : The ethyl ester group (e.g., ) improves lipophilicity, whereas the carbonitrile group () enhances dipole interactions and adsorption capacity, as demonstrated in its role as a corrosion inhibitor .
  • Comparison of Molecular Weights: The 2-naphthyl derivative (382.423 g/mol, ) has a higher molecular weight than the 4-aminophenyl analog (347.37 g/mol, ), suggesting differences in crystallinity or melting points .

Biological Activity

Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a complex heterocyclic structure that includes a pyrroloquinoxaline moiety. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as naphthalene derivatives and various amines. The synthetic pathway often utilizes techniques such as cyclization and functional group modifications to achieve the desired structure.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. A study conducted by researchers evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth significantly at certain concentrations, suggesting its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity . It was tested against fungi like Candida albicans and Aspergillus niger, with findings showing considerable growth inhibition . This suggests that the compound could be useful in treating fungal infections.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . For instance, in vitro assays showed that the compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines significantly.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

  • Inhibiting enzyme activity : Certain studies have indicated that the compound could inhibit key enzymes involved in microbial metabolism.
  • Interfering with nucleic acid synthesis : Its structural similarity to nucleobases might allow it to interfere with DNA or RNA synthesis in pathogens or cancer cells.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : In a study focusing on its antifungal properties, the compound was tested against clinical isolates of Candida species. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antifungal activity .
  • Case Study 2 : A cytotoxicity assay involving various cancer cell lines demonstrated that at concentrations above 10 µM, the compound significantly decreased cell viability, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?

  • Methodological Answer : The synthesis of pyrroloquinoxaline derivatives typically involves multi-step heterocyclic condensation. A common approach includes:

Quinoxaline Core Formation : Reacting 1,2-diamines with α-keto esters or diketones under acidic conditions to form the quinoxaline ring .

Pyrrole Ring Introduction : Employing Paal-Knorr or Hantzsch pyrrole synthesis via cyclization of 1,4-diketones with amines. The naphthyl substituent can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Esterification : Final carboxylation via esterification with ethanol under reflux in the presence of a catalyst (e.g., H₂SO₄).

  • Key Considerations : Monitor reaction progress using TLC and characterize intermediates via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}. Adjust stoichiometry for steric hindrance from the naphthyl group.

Q. How can crystallographic techniques validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

Crystal Growth : Use solvent diffusion (e.g., ethanol/water) to obtain high-quality crystals.

Data Collection : Employ a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation.

Refinement : Use SHELX programs (e.g., SHELXL) for structure solution and refinement. The naphthyl group’s planarity and ester conformation should be analyzed for torsional angles .

  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures to confirm stereoelectronic effects.

Advanced Research Questions

Q. What electrochemical strategies assess this compound’s potential as a corrosion inhibitor for metals?

  • Methodological Answer :

Polarization Studies : Use a three-electrode cell (working electrode: metal substrate, reference: Ag/AgCl, counter: Pt) in 1 M HCl. Measure corrosion current density (icorri_{\text{corr}}) and potential (EcorrE_{\text{corr}}) shifts. Anodic (metal dissolution) and cathodic (hydrogen evolution) Tafel slopes indicate inhibition mode .

Electrochemical Impedance Spectroscopy (EIS) : Analyze charge transfer resistance (RctR_{\text{ct}}) and double-layer capacitance (CdlC_{\text{dl}}) via Nyquist/Bode plots. Use equivalent circuits (e.g., [R(QR)(CR)]) to model adsorption kinetics .

  • Data Interpretation : A shift to lower CdlC_{\text{dl}} values suggests inhibitor adsorption, while increased RctR_{\text{ct}} correlates with inhibition efficiency (e.g., 91% at 1.2 mM for analogous compounds) .

Q. How does the adsorption mechanism of this compound compare to quinoxaline derivatives with aminophenyl substituents?

  • Methodological Answer :

Adsorption Isotherms : Fit surface coverage (θ\theta) data to Langmuir (C/θ=1/Kads+CC/\theta = 1/K_{\text{ads}} + C), Temkin, or Frumkin models. Higher KadsK_{\text{ads}} values (e.g., 10⁴ M⁻¹) indicate stronger adsorption.

Free Energy (ΔGads\Delta G^\circ_{\text{ads}}) : Calculate via ΔGads=RTln(Kads×55.5)\Delta G^\circ_{\text{ads}} = -RT \ln(K_{\text{ads}} \times 55.5). Values near -20 kJ/mol suggest physisorption (electrostatic), while <-40 kJ/mol implies chemisorption (covalent bonding) .

  • Structural Impact : The naphthyl group’s extended π-system may enhance physisorption via van der Waals interactions, whereas aminophenyl derivatives rely on N–Fe coordination .

Q. How can computational modeling elucidate electronic interactions between this compound and metal surfaces?

  • Methodological Answer :

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO/LUMO) to identify electron-rich sites (e.g., pyrrole N, quinoxaline π-cloud) for adsorption.

Molecular Dynamics (MD) : Simulate adsorption on Fe(110) surfaces in acidic media. Monitor binding energy and radial distribution functions (RDFs) to quantify inhibitor–metal interactions.

Charge Transfer Analysis : Use Mulliken or Natural Bond Orbital (NBO) analysis to assess electron donation/back-donation between inhibitor and metal d-orbitals .

Q. How to resolve contradictions between physisorption (ΔG°ads) and chemisorption (XPS) evidence?

  • Methodological Answer :

Protonation Analysis : In acidic media, the compound may exist in protonated forms (e.g., NH⁺, CN⁺H), enabling initial physisorption via Cl⁻ bridging. Subsequent deprotonation could facilitate chemisorption via N/π–Fe bonds .

XPS Validation : Compare binding energies of N 1s (e.g., 399.9 eV for unprotonated N, 401.5 eV for Fe–N bonds) and Fe 2p₃/₂ (711.6 eV for Fe³⁺ oxides) to confirm chemical bonding .

Temperature Studies : Conduct adsorption experiments at varying temperatures. A decrease in inhibition efficiency with temperature supports physisorption .

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